cis-Diethylstilbestrol
Overview
Description
cis-Diethylstilbestrol: is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group. It is an isomer of diethylstilbestrol, which was widely used in the past for various medical purposes, including hormone therapy and cancer treatment. The compound has estrogenic properties and interacts with estrogen receptors in the body.
Mechanism of Action
Target of Action
cis-Diethylstilbestrol, also known as Diethylstilbestrol (DES), is a synthetic nonsteroidal estrogen . Its primary targets are cells in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These target cells contain a protein receptor known as the estrogen receptor, which DES interacts with .
Mode of Action
DES diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of downstream effects, including an increase in the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Biochemical Pathways
The interaction of DES with the estrogen receptor leads to changes in several biochemical pathways. The increase in hepatic synthesis of SHBG, TBG, and other serum proteins is one such change . Additionally, DES can be metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Pharmacokinetics
DES is well-absorbed when administered orally . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract . It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates . It crosses the placenta and is thought to be metabolized by the fetus .
Result of Action
The molecular and cellular effects of DES’s action are significant. The interaction of DES with the estrogen receptor leads to changes in the synthesis of various proteins and hormones, which can have wide-ranging effects on the body . Des has been linked to a rare vaginal cancer in female offspring, leading the fda to advise physicians to stop prescribing des to pregnant women in 1971 .
Action Environment
The action, efficacy, and stability of DES can be influenced by various environmental factors. For example, the pH levels and temperature can affect the degradation rate of DES . Furthermore, DES has been shown to fluidize membranes and increase the thickness of the water layer between phospholipid membranes, indicating effects on the membrane surface . These factors can potentially influence the action and efficacy of DES in the body.
Biochemical Analysis
Biochemical Properties
cis-Diethylstilbestrol interacts with various enzymes and proteins. It is known to interact with a protein receptor, the estrogen receptor . The binding of this compound to these receptors causes downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is also associated with increased risks of cervical and vaginal cancer, congenital anomalies of the female and male genitourinary tracts, and adverse effects on fertility and reproductive function .
Molecular Mechanism
The mechanism of action of this compound involves its diffusion into target cells and interaction with the estrogen receptor . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that DES fluidized the membrane and has poor solubility in DMPC (1,2-dimyristoyl- sn -glycero-3-phosphocholine) in the fluid state .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been observed that large amounts of DES strongly promote the proliferation of ovarian cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is lipid-soluble and readily absorbed from the proximal gastrointestinal tract .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It has been suggested that the most likely location of DES in the membrane is with the main axis parallel to the surface and close to the first carbons of the fatty acyl chains of POPC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-diethylstilbestrol typically involves the reaction of phenol with ethylene in the presence of a catalyst to form 4,4’-dihydroxy-α,β-diethylstilbene. The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product. The cis isomer can be separated from the trans isomer using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as enzymatic hydrolysis, extraction, and solid-phase extraction clean-up to ensure the accurate determination and separation of the cis isomer from the trans isomer .
Chemical Reactions Analysis
Types of Reactions: cis-Diethylstilbestrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various quinones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
cis-Diethylstilbestrol has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the determination of estrogenic compounds.
Biology: Studied for its effects on cellular processes and interactions with estrogen receptors.
Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Used in the development of synthetic estrogens and related compounds for various applications .
Comparison with Similar Compounds
Trans-Diethylstilbestrol: The trans isomer of diethylstilbestrol, which has similar estrogenic properties but different spatial configuration.
Estradiol: A natural estrogen with similar biological effects but different chemical structure.
Estrone: Another natural estrogen with similar properties.
Uniqueness: cis-Diethylstilbestrol is unique due to its specific spatial configuration, which affects its binding affinity to estrogen receptors and its overall biological activity. Compared to its trans isomer, this compound may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYKWWBQGJZGM-ISLYRVAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Record name | DIETHYLSTILBESTROL | |
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Related CAS |
63528-82-5 (di-hydrochloride salt) | |
Record name | Diethylstilbestrol [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID3020465 | |
Record name | Diethylstilbestrol | |
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Molecular Weight |
268.3 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylstilbestrol is an odorless tasteless white crystalline powder. (NTP, 1992) | |
Record name | DIETHYLSTILBESTROL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in alcohol, ether, chloroform, fatty oils, dil hydroxides., SOL @ 25 °C IN 95% ETHANOL (1 IN 5); SOL @ 25 °C IN CHLOROFORM (1 IN 200), ETHER (1 IN 3); SOL IN ACETONE, DIOXANE, ETHYL ACETATE, METHYL ALCOHOL, SOL IN VEGETABLE OILS & AQUEOUS SOLN OF ALKALI HYDROXIDES, In water, 12 mg/l @ 25 °C | |
Record name | DIETHYLSTILBESTROL | |
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Record name | Diethylstilbestrol | |
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Mechanism of Action |
Estrogens diffuse into their target cells and interact with a protein receptor, the estrogen receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. The effect of Estrogen binding their receptors causes downstream increases the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH)., The precise mechanism(s) of action of DES as a postcoital contraceptive is not fully understood; however, the drug appears to inhibit nidation (implantation) of the fertilized ovum in the endometrium when administered within 72 hours following coitus. The postcoital contraceptive activity of the drug may involve effects mediated via decreased concentrations of circulating progesterone, effects on tubal motility resulting in accelerated passage of the ovum into the uterus, and inhibition of synthesis of carbonic anhydrase in the endometrium., ... DES ... inhibited the postcastration rise in plasma FSH amd LH levels ... . In addition, DES stimulated large increases in prolactin secretion ... | |
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Color/Form |
White crystalline powder, Small plates from benzene | |
CAS No. |
56-53-1, 22610-99-7, 6898-97-1 | |
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Record name | Diethylstilbestrol [USP:INN:BAN] | |
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Melting Point |
336 to 342 °F (NTP, 1992), 169-172 °C | |
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